3-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
Description
The compound 3-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted with a 2-mercapto group and a propyl-linked 4-chloro-3,5-dimethylpyrazole moiety. Quinazolinones are heterocyclic scaffolds known for diverse bioactivities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-10-14(17)11(2)21(19-10)9-5-8-20-15(22)12-6-3-4-7-13(12)18-16(20)23/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCIIZIMUQBWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one typically involves multiple steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 4-chloro-3,5-dimethyl-1H-pyrazole.
Attachment of the Propyl Chain: The next step involves the alkylation of the pyrazole ring with a suitable propylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Formation of the Quinazolinone Core: The final step involves the condensation of the alkylated pyrazole with 2-mercaptoquinazolin-4(3H)-one under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloro group in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , and it features a unique arrangement of pyrazole, quinazoline, and thiol functional groups. Its structure can be represented as follows:
Molecular Weight
The molecular weight of this compound is approximately 307.83 g/mol.
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds containing quinazoline and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation . The presence of the pyrazole ring enhances the bioactivity of these compounds, making them promising candidates for further development as anticancer agents.
Antimicrobial Properties : The thiol group in the compound contributes to its potential antimicrobial activity. Research has demonstrated that thiol-containing compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death . This property suggests that 3-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one could be explored as a novel antimicrobial agent.
Agricultural Chemistry
Pesticidal Activity : The incorporation of pyrazole and quinazoline structures has been linked to the development of new pesticides. These compounds can act as inhibitors of key metabolic pathways in pests, thereby reducing crop damage . The specific activity of this compound against various agricultural pests remains an area for further investigation.
Material Science
Electroluminescent Applications : Compounds containing pyrazole groups are being researched for their use in organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the pyrazole moiety can enhance the efficiency and stability of these devices . This application is particularly relevant in the context of developing sustainable electronic materials.
Case Study 1: Anticancer Screening
A study published in a peer-reviewed journal examined various derivatives of quinazoline and their anticancer activities. The results indicated that compounds similar to This compound showed promising results against several cancer cell lines, with IC50 values indicating significant potency .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of thiol-containing compounds were tested against common bacterial strains. The findings revealed that compounds with a structure similar to the target compound exhibited notable antibacterial activity, suggesting potential for development into therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Substituted Quinazolinones
3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
- Structural Difference : Lacks the 5-methyl group on the pyrazole ring compared to the target compound .
- Lipophilicity: The 3,5-dimethyl substitution in the target compound increases lipophilicity (logP estimated to be ~3.2 vs. ~2.8 for the 3-methyl analog), affecting membrane permeability .
3-[3-(diethylamino)propyl]-2-sulfanylquinazolin-4(3H)-one
- Structural Difference: Replaces the pyrazole group with a diethylamino-propyl chain .
- Impact: Electronic Properties: The diethylamino group introduces basicity (pKa ~9.5), contrasting with the neutral pyrazole. Solubility: Enhanced water solubility due to the protonatable amine, unlike the hydrophobic pyrazole derivatives .
Bisquinazolinone Derivatives
A 2014 study synthesized bisquinazolinones with aryl substituents, demonstrating that electronic absorption and emission properties depend on aryl group substituents and alkyl chain length . For example:
- 6,8-Diaryl Derivatives: Showed redshifted absorption (λmax = 420–450 nm) compared to non-aryl analogs (λmax = 380–400 nm).
- Comparison with Target Compound: The target’s pyrazole-propyl chain may reduce conjugation compared to diaryl-substituted bisquinazolinones, leading to weaker absorption in the visible range.
Data Tables
Table 1: Structural and Physicochemical Comparison
*logP estimated via fragment-based methods.
Table 2: Electronic Properties of Selected Quinazolinones
Research Findings and Implications
- Steric and Electronic Modulation : The 3,5-dimethylpyrazole group in the target compound enhances lipophilicity but may limit solubility, a trade-off critical for drug design .
- Functional Group Effects: Replacing pyrazole with a diethylamino group () significantly alters solubility and electronic profiles, suggesting tunability for specific applications .
- Synthetic Flexibility: While Suzuki coupling enables aryl functionalization in bisquinazolinones (), the target compound’s synthesis relies on simpler alkylation, reflecting divergent design strategies .
Biological Activity
The compound 3-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 300.80 g/mol. The presence of the mercaptoquinazolin moiety suggests potential interactions with various biological targets, including enzymes and receptors.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the mercapto group at the quinazoline position.
- Alkylation to attach the propyl chain.
Anticancer Activity
Research has indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. In a study evaluating various quinazoline derivatives, it was found that compounds similar to This compound demonstrated moderate to high cytotoxicity against several cancer cell lines, particularly those associated with leukemia and breast cancer .
Table 1: Cytotoxicity Data against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | Hap-1 (CML) | 12.5 |
| B | MCF7 (Breast) | 15.0 |
| C | HeLa (Cervical) | 18.0 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). Inhibitory studies revealed that it selectively inhibited certain isoforms of hCA, which are implicated in tumor growth and metastasis .
Table 2: Inhibition Potency against hCA Isoforms
| Compound | hCA Isoform | IC50 (nM) |
|---|---|---|
| 4 | hCA I | 50 |
| 5 | hCA II | 40 |
| 6 | hCA IX | 30 |
The proposed mechanism of action for this compound involves:
- Binding to active sites of target enzymes, leading to inhibition.
- Induction of apoptosis in cancer cells through modulation of signaling pathways.
- Antioxidant activity , which may contribute to its protective effects against oxidative stress in cells .
Case Studies
In a notable case study evaluating the effects of similar quinazoline derivatives on ulcerative colitis models, it was observed that these compounds not only reduced inflammation but also promoted mucosal healing . This suggests a broader therapeutic potential beyond oncology.
Q & A
Q. How can ecological risk assessments incorporate this compound’s stability data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
